2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is a chemical compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound features a fluorine atom at the 7-position of the imidazo ring, enhancing its biological activity and reactivity. The presence of the ethanol group provides a site for further functionalization, making it a versatile intermediate in synthetic pathways.
This compound can be synthesized through various methods involving the reaction of pyridine derivatives with aldehydes or other substrates. It is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure, which often exhibit significant biological activity.
The synthesis of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol can be achieved through several methodologies, including:
The molecular structure of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol consists of an imidazo[1,2-a]pyridine core with a fluorine substituent at the 7-position and an ethanol group attached to the 2-position. The chemical formula can be represented as .
Key structural data includes:
The compound can undergo various chemical reactions:
These reactions are significant for developing new derivatives with enhanced properties for specific applications.
The mechanism of action for 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with various biological targets:
At the molecular level, its effects are mediated through binding interactions with biomolecules, leading to enzyme inhibition or activation.
The physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization.
The applications of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol span several fields:
The strategic incorporation of fluorine at the 7-position of the imidazo[1,2-a]pyridine scaffold induces profound electronic and steric effects that enhance drug-target interactions and metabolic stability. Fluorine's high electronegativity (3.98 on the Pauling scale) creates a localized dipole moment that polarizes the π-electron system of the heterocyclic core, strengthening binding interactions with aromatic residues in enzyme active sites through enhanced π-π stacking. This electronic perturbation is particularly advantageous for targeting kinases and other ATP-binding proteins, where the fluorinated scaffold effectively mimics the purine ring system while offering superior metabolic resistance. The 7-fluoro substituent occupies a spatially constrained region within enzymatic binding pockets, forming favorable van der Waals contacts with hydrophobic residues and potentially engaging in orthogonal halogen bonding with carbonyl oxygen atoms or electron-rich aromatic systems. This multipoint interaction profile significantly enhances binding affinity and selectivity compared to non-fluorinated analogs [1] [2].
Metabolic stabilization represents another critical advantage conferred by 7-fluorination. Cytochrome P450 enzymes exhibit reduced affinity for fluorinated aromatic systems due to fluorine's strong carbon-fluorine bond (approximately 485 kJ/mol) and its ability to block oxidative metabolism at adjacent carbon positions. This property is exemplified by comparing metabolic stability parameters between fluorinated and non-fluorinated imidazopyridine derivatives. For instance, fluorinated compounds demonstrate substantially reduced formation of undesired quinone metabolites and NADPH-dependent oxidative products in liver microsome assays across multiple species. The ethanol functionalization at the 2-position introduces additional beneficial properties, including balanced lipophilicity (log P ≈ 1.8-2.2) and opportunities for hydrogen bonding interactions with biological targets. This hydroxymethyl group serves as a versatile synthetic handle for further derivatization into esters, carbamates, or ethers to fine-tune solubility and membrane permeability properties while maintaining the core pharmacophore [1] [6] [9].
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridine Derivatives
Property | 7-Fluoro Derivative | Non-Fluorinated Analog | Significance |
---|---|---|---|
Electrostatic Potential | Strongly polarized π-system | Uniform electron distribution | Enhanced π-stacking with Tyr/Phe residues |
Metabolic Half-life (Human Liver Microsomes) | > 60 minutes | 12-25 minutes | Reduced clearance; improved oral bioavailability |
c-Met Kinase IC50 | 3.9 nM (compound 22e) | 2180 nM (compound 15a) | 500-fold potency improvement in optimized analogs |
hERG Channel Inhibition | >30 µM IC50 | Variable inhibition | Reduced cardiovascular toxicity risk |
Aqueous Solubility (pH 7.4) | 85-120 µM | 25-40 µM | Improved formulation potential |
Molecular modeling studies of fluorinated imidazopyridines complexed with therapeutic targets reveal specific interactions responsible for enhanced pharmacological activity. In c-Met kinase inhibitors, the 7-fluoro substituent orients the heterocyclic core to optimize hydrogen bonding networks with hinge region residues (Met-1160) and catalytic residues (Asp-1222). Simultaneously, the electron-deficient fluorinated ring engages in face-to-face π-stacking with Tyr-1230 in the activation loop, a critical interaction for achieving nanomolar inhibition. The ethanol side chain at the 2-position extends toward solvent-exposed regions, allowing for hydrophilic interactions without perturbing essential binding contacts. This spatial arrangement enables dual optimization of target affinity and physicochemical properties – a fundamental challenge in kinase inhibitor development. Similar binding modes are observed in other target classes, including phosphodiesterases and nuclear receptors, demonstrating the broad applicability of this molecular design strategy across target families [1] [8].
Figure Description: Molecular Modeling of 7-Fluoroimidazo[1,2-a]pyridine Derivatives in Enzyme Binding Sites(A) Compound 22e bound to c-Met kinase active site, showing fluorine participation in hydrophobic pocket formation and π-stacking with Tyr-1230.(B) Hydrogen bonding network between pyridinic nitrogen and Met-1160 backbone amide.(C) Solvent exposure of 2-ethanol moiety without target interaction compromise.
The molecular architecture of 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)ethanol enables precise modulation of key signaling cascades implicated in oncogenesis and inflammatory processes. In cancer therapeutics, this compound demonstrates potent inhibitory activity against receptor tyrosine kinases, particularly c-Met (hepatocyte growth factor receptor), which plays pivotal roles in tumor proliferation, invasion, angiogenesis, and metastasis. Aberrant c-Met signaling occurs in numerous malignancies through mechanisms including gene amplification, activating mutations, and transcriptional upregulation. The fluorinated imidazopyridine core competitively inhibits ATP binding while the ethanol functionality enhances solubility and reduces protein binding, leading to improved tumor penetration. Preclinical studies demonstrate that optimized derivatives significantly suppress phosphorylation of c-Met and downstream effectors (including ERK1/2, AKT, and STAT3) in c-Met-addicted cancer cell lines such as EBC-1 (human non-small cell lung cancer), with cellular IC50 values reaching 45 nanomolar. This translates to potent in vivo antitumor efficacy, achieving up to 75% tumor growth inhibition in xenograft models with oral administration [1] [7].
Beyond oncology, this chemical scaffold modulates immunoinflammatory pathways through selective inhibition of salt-inducible kinases (SIK2/SIK3). The 7-fluoro substitution is critical for achieving isoform selectivity, particularly against SIK1, which is associated with cardiovascular side effects. Dual SIK2/SIK3 inhibition with compounds like GLPG3970 (IC50 of 7.8 nanomolar on SIK2 and 3.8 nanomolar on SIK3, versus 282.8 nanomolar on SIK1) reprograms macrophage function by promoting CRTC3 and HDAC4 dephosphorylation and nuclear translocation. This mechanism simultaneously suppresses pro-inflammatory cytokine production (TNFα, IL-6, IL-12) while enhancing immunoregulatory IL-10 secretion. Such balanced immunomodulation offers therapeutic potential for conditions characterized by inflammatory imbalance, including inflammatory bowel disease, rheumatoid arthritis, and psoriasis. The ethanol moiety contributes to favorable distribution properties into immune cell compartments, as evidenced by cytokine modulation in human whole blood assays and disease-relevant murine models [3].
Table 2: Therapeutic Pathway Modulation by 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol Derivatives
Disease Area | Molecular Target | Biological Effect | Cellular/In Vivo Outcome |
---|---|---|---|
Oncology | c-Met tyrosine kinase | Inhibition of auto-phosphorylation (IC50 3.9 nM) | Suppression of EBC-1 cell proliferation (IC50 45 nM); 75% TGI in xenografts |
Immunoinflammatory Disorders | SIK2/SIK3 kinases | CRTC3/HDAC4 dephosphorylation; altered gene transcription | Reduced TNFα, increased IL-10 in LPS-stimulated human myeloid cells |
CNS Disorders | PDE10A enzyme | Increased cyclic nucleotide signaling | Preclinical efficacy in psychiatric and movement disorder models |
Infectious Diseases | Mycobacterial enzymes | Disruption of cell wall synthesis | Anti-tubercular activity in drug-resistant strains |
The synthetic versatility of the 2-ethanol functionality enables strategic molecular diversification to optimize drug-target engagement across therapeutic areas. Esterification or carbamate formation at the hydroxyl group generates prodrugs with enhanced membrane permeability, while maintaining the hydrogen-bonding capacity of the heterocycle core. For c-Met inhibition, hydrophobic aromatic amides appended to the ethanol group (through ester or carbamate linkages) extend into solvent-exposed regions, improving potency and kinase selectivity. In anti-inflammatory applications, conversion to phosphate prodrugs enhances aqueous solubility for parenteral formulations targeting acute inflammation. Synthetic methodologies for accessing this chemotype have advanced substantially, including transition-metal catalyzed C-H functionalization, radical reactions, and environmentally benign approaches using deep eutectic solvents. Particularly efficient is the Groebke–Blackburn–Bienaymé multicomponent reaction, which constructs the imidazo[1,2-a]pyridine core from 2-aminopyridines, aldehydes, and isocyanides in a single step, followed by fluorination and ethanol side chain introduction. These innovations support rapid structure-activity relationship exploration to refine target selectivity and potency [4] [5] [9].
The future development of 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)ethanol derivatives focuses on expanding therapeutic applications through polypharmacological targeting and antibody-drug conjugate payload incorporation. Rational design leverages the ethanol tether to conjugate targeting moieties for tissue-specific delivery or to combine pharmacophores inhibiting complementary pathways (e.g., kinase inhibition with epigenetic modulation). Additionally, the inherent fluorescence properties of the fluorinated imidazopyridine core facilitate its application as a molecular tracer for target engagement studies in drug discovery programs, providing real-time visualization of compound distribution and target binding in cellular and in vivo models. These multidisciplinary applications underscore the versatility of this chemotype as both a therapeutic agent and a pharmacological tool for elucidating disease mechanisms [2] [7] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1